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Compound of Interest

Compound Name: Colneleic acid

Cat. No.: B1238126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Colneleic acid is a divinyl ether fatty acid derived from the enzymatic oxidation of linoleic acid

in plants.[1] It is a metabolite in the lipoxygenase pathway and is suggested to play a role in

plant defense mechanisms against pathogens.[1] The unique divinyl ether structure presents a

compelling target for structural elucidation by Nuclear Magnetic Resonance (NMR)

spectroscopy. This application note provides a detailed overview of the NMR methodologies

and expected data for the structural confirmation of colneleic acid.

Biosynthesis of Colneleic Acid
Colneleic acid is synthesized in plants from linoleic acid through a pathway involving the

enzyme lipoxygenase. This enzyme catalyzes the introduction of a hydroperoxy group into

linoleic acid, which is then converted into the divinyl ether structure of colneleic acid by a

divinyl ether synthase.[1]
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Biosynthetic pathway of Colneleic Acid.
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Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are

designed for a standard high-field NMR spectrometer.

Sample Preparation
Dissolution: Dissolve 5-10 mg of purified colneleic acid in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ 0.00 ppm).

Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
Purpose: To determine the number and type of protons in the molecule.

Protocol:

Tune and shim the probe for the specific sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g.,

zg30).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy
Purpose: To determine the number and type of carbon atoms.

Protocol:
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Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence

(e.g., zgpg30).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required due to the low natural abundance of ¹³C

(typically 1024 or more scans).

Process the data similarly to the ¹H NMR spectrum.

2D COSY (Correlation Spectroscopy)
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the

molecule.

Protocol:

Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpqf).

Set the spectral widths in both dimensions to cover the proton chemical shift range.

Acquire a sufficient number of increments in the indirect dimension (F1) for adequate

resolution (e.g., 256-512).

Process the 2D data to generate a contour plot showing cross-peaks between coupled

protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify direct one-bond correlations between protons and their attached

carbons.

Protocol:

Acquire a 2D HSQC spectrum using a standard pulse sequence (e.g.,

hsqcedetgpsisp2.3).
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Set the spectral width in the direct dimension (F2) for protons and in the indirect dimension

(F1) for carbons.

Optimize the one-bond coupling constant (¹JCH) for typical values in organic molecules

(e.g., 145 Hz).

Process the 2D data to generate a contour plot showing correlations between directly

bonded C-H pairs.

2D HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which

is crucial for connecting molecular fragments.

Protocol:

Acquire a 2D HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).

Set the spectral widths for protons and carbons as in the HSQC experiment.

Optimize the long-range coupling constant (ⁿJCH) to observe 2-3 bond correlations (e.g., 8

Hz).

Process the 2D data to reveal correlations between protons and carbons separated by two

or three bonds.

NMR Data Presentation
While a complete, experimentally verified and assigned NMR dataset for colneleic acid is not

readily available in the public domain, the following table presents representative ¹H and ¹³C

NMR data. These chemical shifts are estimated based on the known structure of colneleic
acid and typical values for similar functional groups in related fatty acids and divinyl ether

compounds.
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Position
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)

Key Correlations

(COSY, HMBC)

1 - ~179.0 HMBC from H-2, H-3

2 ~2.35 (t) ~34.0 COSY with H-3

3 ~1.63 (m) ~24.5 COSY with H-2, H-4

4-7 ~1.30-1.40 (m) ~29.0-29.5 -

8 ~2.05 (m) ~27.2 COSY with H-7, H-9

9 ~5.40-5.60 (m) ~125.0-130.0 COSY with H-8, H-10

10 ~5.40-5.60 (m) ~125.0-130.0 COSY with H-9, H-11

11 ~2.77 (t) ~25.6
COSY with H-10, H-

12

12 ~5.40-5.60 (m) ~125.0-130.0
COSY with H-11, H-

13

13 ~5.40-5.60 (m) ~125.0-130.0
COSY with H-12, H-

14

14 ~2.05 (m) ~31.5
COSY with H-13, H-

15

15-17 ~1.28 (m) ~29.1-22.6 -

18 ~0.88 (t) ~14.1 COSY with H-17

1' ~6.20-6.40 (m) ~140.0-145.0 COSY with H-2'

2' ~5.80-6.00 (m) ~105.0-110.0 COSY with H-1', H-3'

3' ~5.80-6.00 (m) ~130.0-135.0 COSY with H-2', H-4'

4' ~5.40-5.60 (m) ~125.0-130.0 COSY with H-3', H-5'

5' ~2.05 (m) ~31.5 COSY with H-4', H-6'

6'-8' ~1.28 (m) ~29.1-22.6 -

9' ~0.88 (t) ~14.1 COSY with H-8'
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Note: Chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃. The olefinic protons of the

divinyl ether moiety (H-1' to H-4') are expected to be in the downfield region due to the

influence of the ether oxygen.

Experimental Workflow for Structure Elucidation
The logical flow for elucidating the structure of colneleic acid using the described NMR

experiments is outlined below.
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NMR workflow for structure elucidation.

Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of

complex natural products like colneleic acid. A combination of 1D (¹H and ¹³C) and 2D (COSY,

HSQC, and HMBC) NMR experiments allows for the complete assignment of all proton and

carbon signals, confirming the connectivity and stereochemistry of the molecule. The protocols

and representative data provided in this application note serve as a comprehensive guide for

researchers working on the characterization of colneleic acid and other related divinyl ether

fatty acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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